l-Atabrine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

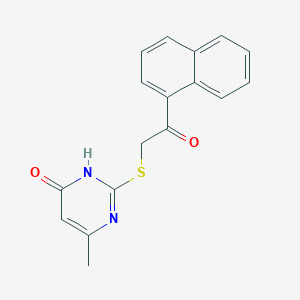

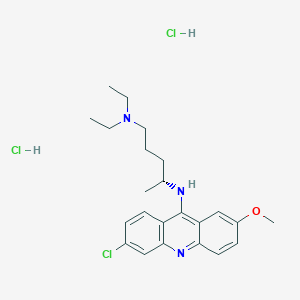

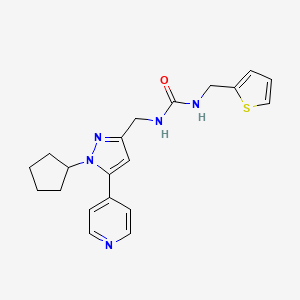

L-Atabrine dihydrochloride, also known as quinacrine, is an acridine derivative . It was widely used as an antimalarial but has been superseded by chloroquine in recent years . It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions .

Synthesis Analysis

Quinacrine (IUPAC name 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine) is a heterocyclic three-ring compound . It is readily available as quinacrine dihydrochloride, the dihydrochloride salt of quinacrine, for clinical use .Molecular Structure Analysis

The molecular formula of l-Atabrine dihydrochloride is C23H32Cl3N3O . It is a less active enantiomer of quinacrine which displays antiprion activity .Physical And Chemical Properties Analysis

The molecular weight of l-Atabrine dihydrochloride is 472.88 g/mol . It is stored at 4°C, in sealed storage, away from moisture .Scientific Research Applications

Giardiasis Treatment

Atabrine dihydrochloride has been recognized as a specific parasiticide for Giardia lamblia, a flagellate of the intestine. Clinical experiences have substantiated its effectiveness in treating giardiasis, allowing for more accurate study of the effects of giardiasis on human beings (Hartman & Kyser, 1941).

Antirheumatic Properties

Atabrine's antirheumatic properties have been well documented, particularly for use in lupus and rheumatoid arthritis patients. It can be used as a steroid-sparing agent or synergistically with hydroxychloroquine, despite its side effects (Wallace, 1989).

Prevention of Antibiotic-Resistant Bacteria

Atabrine has been effective in preventing the emergence of strains resistant to various antibiotics like streptomycin, sulfathiazole, and chloramphenicol. This suggests potential applications in early cancerous and viral systems (Sevag, 1964).

Treatment of Intestinal Parasites

Quinacrine hydrochloride (atabrine dihydrochloride) has been successfully used for the elimination of tapeworms like Hymenolepis fratema from mice and Taenia saginata in humans (Goldsmith, 1948).

Maternofetal Leukocyte and Platelet Passage

Atabrine treatment suggests human transplacental passage of leukocytes and platelets from mother to fetus. This opens possibilities for understanding human lymphocytic chimerism and its relation to autoimmune diseases (Desai & Creger, 1963).

Feathering in Chickens

Atabrine has been observed to affect feathering in chickens when combined with x-irradiation, potentially influencing hematological changes (Douglass, Day, Kelley, & Meschan, 1953).

Bacterial Sensitivity

Atabrine influences the sensitivity of Escherichia coli strains, particularly those with R factors, suggesting its potential clinical significance in bacterial infections (Yoshikawa & Sevag, 1967).

Safety And Hazards

Future Directions

The potential uses of quinacrine as an anti-cancer agent are being discussed with particular attention to its actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance, as well as its actions on signaling proteins in the cytoplasm . In particular, quinacrine’s role on the NF-κB, p53, and AKT pathways are being summarized .

properties

IUPAC Name |

(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKVBVICMUEIKS-GGMCWBHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Atabrine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)

![Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2511825.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2511827.png)

![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2511828.png)